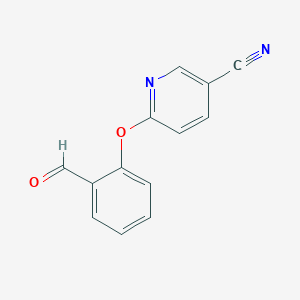
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is an organic compound with the molecular formula C13H8N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a phenoxy group bearing a formyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- typically involves the reaction of 6-chloronicotinonitrile with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the chlorine-substituted pyridine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Pyridinecarbonitrile, 6-(2-carboxyphenoxy)-
Reduction: 3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- **3-Pyridinecarbonitrile, 6-(2-hydroxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-methoxyphenoxy)-
- **3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-
Uniqueness
3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can undergo specific reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, which are not possible with the hydroxy or methoxy analogs .
Properties
Molecular Formula |
C13H8N2O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
6-(2-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O2/c14-7-10-5-6-13(15-8-10)17-12-4-2-1-3-11(12)9-16/h1-6,8-9H |
InChI Key |
NAZWTVNREJRGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


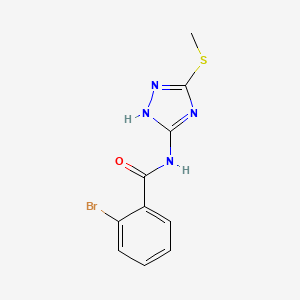
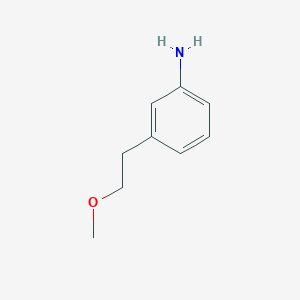
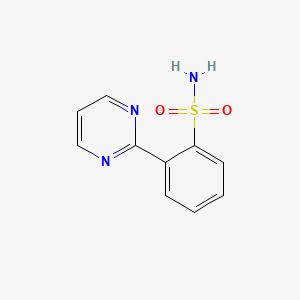

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
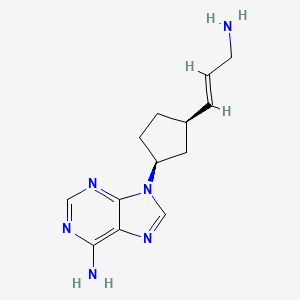
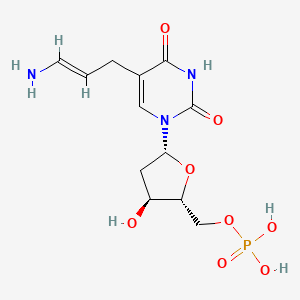
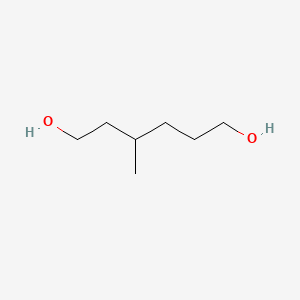

![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
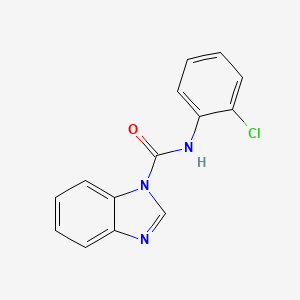
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
